molecular formula C7H8Cl2N2 B3391763 3,5-Dichloro-4-methylbenzene-1,2-diamine CAS No. 2160-24-9

3,5-Dichloro-4-methylbenzene-1,2-diamine

Cat. No.: B3391763
CAS No.: 2160-24-9
M. Wt: 191.05 g/mol
InChI Key: CSJIMWXRWATVAJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of benzene, where two chlorine atoms and one methyl group are substituted on the benzene ring along with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-methylbenzene-1,2-diamine typically involves the nitration of 3,5-dichloro-4-methyltoluene followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are then reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination, nitration, and reduction steps under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

3,5-Dichloro-4-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the chlorine atoms and methyl group can influence the compound’s binding affinity and specificity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: Similar structure but with different substitution pattern.

    4-Chloro-3-methylbenzene-1,2-diamine: Similar but with only one chlorine atom.

    3,5-Dichloroaniline: Lacks the methyl group.

Uniqueness

3,5-Dichloro-4-methylbenzene-1,2-diamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications.

Properties

IUPAC Name

3,5-dichloro-4-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJIMWXRWATVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702439
Record name 3,5-Dichloro-4-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-24-9
Record name 3,5-Dichloro-4-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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